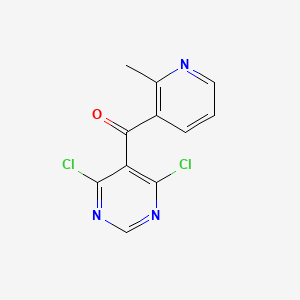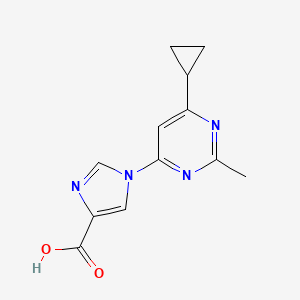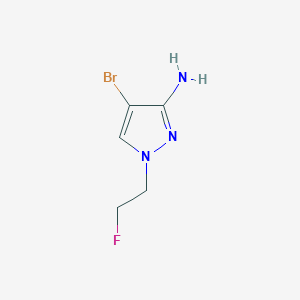
(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone is a chemical compound with the molecular formula C11H7Cl2N3O and a molecular weight of 268.1 g/mol . This compound is characterized by the presence of both pyrimidine and pyridine rings, which are substituted with chlorine and methyl groups, respectively. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone typically involves the reaction of 4,6-dichloropyrimidine with 2-methyl-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with other aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides.
Wissenschaftliche Forschungsanwendungen
(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone: This compound has a similar structure but with a methoxyphenyl group instead of a methylpyridinyl group.
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: This compound features an acetate group in place of the methanone group.
Uniqueness
(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone is unique due to the presence of both pyrimidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H7Cl2N3O |
|---|---|
Molekulargewicht |
268.10 g/mol |
IUPAC-Name |
(4,6-dichloropyrimidin-5-yl)-(2-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C11H7Cl2N3O/c1-6-7(3-2-4-14-6)9(17)8-10(12)15-5-16-11(8)13/h2-5H,1H3 |
InChI-Schlüssel |
MOQUCAPOGBXEGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)C(=O)C2=C(N=CN=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B11786080.png)

![3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11786098.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11786105.png)






![Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11786147.png)
![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)

